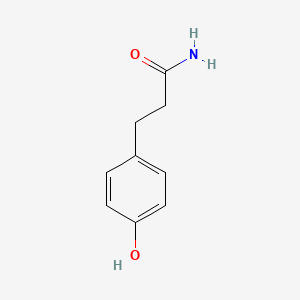

3-(4-Hydroxyphenyl)Propanamide

Descripción

Nomenclature and Chemical Identity in Research Contexts

Accurate identification of chemical compounds is fundamental in scientific research. The following sections detail the standardized nomenclature and identifiers for 3-(4-hydroxyphenyl)propanamide.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. uq.edu.au In academic literature and databases, it is also known by synonyms such as Phloretamide. google.com

A closely related compound, (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide, is often referred to by synonyms like tyrosine hydroxamic acid and H-Tyr-NHOH. nih.gov

The molecular formula for this compound is C9H11NO2. uq.edu.auchemsrc.com This formula represents a molecule composed of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. The structure consists of a propanamide group attached to a phenyl ring which is substituted with a hydroxyl group at the para position.

For comparison, the related compound (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide has the molecular formula C9H12N2O3. nih.gov

The Chemical Abstracts Service (CAS) Registry Number is a unique identifier for chemical substances. The CAS number for this compound is 23838-70-2. chemsrc.com Another related compound, 3-chloro-N-(4-hydroxyphenyl)propanamide, has the CAS number 19314-10-4. smolecule.com The stereoisomer (2S)-2-acetamido-3-(4-hydroxyphenyl)propanamide is identified by CAS number 134002-26-9. molport.com

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | CAS Registry Number |

| This compound | This compound | C9H11NO2 | 23838-70-2 chemsrc.com |

| (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide | (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide | C9H12N2O3 | 4985-42-6 nih.gov |

| 3-chloro-N-(4-hydroxyphenyl)propanamide | 3-chloro-N-(4-hydroxyphenyl)propanamide | C9H10ClNO2 | 19314-10-4 smolecule.com |

| (2S)-2-acetamido-3-(4-hydroxyphenyl)propanamide | (2S)-2-acetamido-3-(4-hydroxyphenyl)propanamide | C11H14N2O3 | 134002-26-9 molport.com |

Molecular Formula and Structural Representation for Research

Historical Context and Significance in Chemical Research

The study of this compound and its derivatives has evolved over time, driven by interests in their chemical properties and potential applications.

Early interest in compounds related to this compound can be traced back to the study of natural products and their derivatives. For instance, this compound, also known as Phloretamide, is a phenolic compound found in apples. google.com Initial research was often focused on its synthesis and basic characterization. A US patent described a two-step synthesis method with a total yield of 75%. google.com

Over time, research has expanded to explore the synthesis and properties of various derivatives. For example, a Chinese patent from 2014 discloses an improved synthesis method for this compound using p-hydroxyphenylpropionic acid as a starting material, which reportedly increased the yield to 84% and reduced the reaction time. google.com

More recent studies have investigated the potential of related structures in medicinal chemistry. Research published in 2024 explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential anticancer and antioxidant agents. nih.gov This demonstrates a shift towards investigating the biological activities of this class of compounds. The synthesis of various derivatives, such as those with different substitutions on the propanamide or phenyl group, has become a key area of research to understand structure-activity relationships. molport.comacs.org

Early Mentions and Initial Research Interests

Position within the Broader Class of Propanamide Derivatives and Phenolic Amides

This compound is classified as a simple amide alkaloid. Structurally, it is characterized by a propanamide group attached to a 4-hydroxyphenyl ring. This places it within two significant classes of organic compounds: propanamide derivatives and phenolic amides. The propanamide backbone consists of a three-carbon chain with a carbonyl group and an amino group, while the phenolic component is a benzene ring substituted with a hydroxyl group.

Phenolic amides, as a group, are recognized for their diverse biological activities, which are often attributed to the presence of the phenolic hydroxyl group. nih.govhactcm.edu.cn This functional group can participate in hydrogen bonding and other molecular interactions, which is a key factor in their biological effects. nih.govmdpi.com The strategic inclusion of a phenol moiety into chemical structures is a common approach in the development of bioactive compounds. nih.gov

Structural Relationship to Related Bioactive Molecules

The foundational structure of this compound is shared by numerous bioactive molecules. The 4-hydroxyphenyl moiety is a key feature in many compounds with recognized biological activities, including certain pharmaceuticals. nih.govmdpi.com

A closely related bioactive molecule is (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide , also known as tyrosine hydroxamic acid. nih.gov This compound shares the same 3-(4-hydroxyphenyl)propane core but features an amino group at the second carbon (alpha-carbon) and a hydroxyl group on the amide nitrogen, classifying it as a hydroxamic acid derivative of the amino acid tyrosine.

Another related compound is 2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide . This molecule also shares the core structure but includes an amino group at the alpha-position and a methyl group on the amide nitrogen.

The structural relationship extends to more complex molecules where the this compound scaffold is incorporated. For instance, it has been used in the synthesis of glycopolypeptide hydrogels for tissue engineering, where it is conjugated to a polymer backbone. nih.gov Additionally, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and investigated for their potential antimicrobial and anticancer properties. nih.govresearchgate.netmdpi.com In these derivatives, the core structure is modified with various substituents to explore structure-activity relationships. nih.govresearchgate.net

Comparative Analysis with Other Phenolic Amides and Propanamide Scaffolds

The this compound scaffold can be compared to other phenolic amides and propanamide-containing structures to understand the influence of different functional groups on their properties.

Phenolic Amides: The broader class of phenolic amides encompasses a wide variety of structures where a phenolic moiety is linked to an amide group. hactcm.edu.cn For example, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) is a phenolic amide ester with a similar phenolic group but a different amide linkage and additional structural complexity. researcher.life The specific arrangement and substitution on both the phenolic ring and the amide group contribute to the diverse biological activities observed within this class, including antioxidant, anti-inflammatory, and anticancer effects. hactcm.edu.cn

Propanamide Scaffolds: When comparing this compound to other propanamide derivatives, the nature of the substituent at the 3-position is a key differentiator. For example, in 2-[2-(2-aminoacetyl) aminoacetyl] amino-3-(4-hydroxyphenyl)-propanamide , the basic propanamide structure is significantly extended with aminoacetyl groups, which was identified as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov This highlights how modifications to the propanamide scaffold can lead to vastly different biological targets and activities.

The table below provides a comparative overview of this compound and related molecules, highlighting their key structural differences.

| Compound Name | Core Scaffold | Key Functional Group Differences |

| This compound | Propanamide | - |

| (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide | Propanamide | Amino group at C2, Hydroxyl group on amide nitrogen |

| 2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide | Propanamide | Amino group at C2, Methyl group on amide nitrogen |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Propanoic Acid | Amino linkage to the phenyl ring, various substituents |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate | Propenoylamino | Unsaturated propenoyl linker, additional phenylpropanoate moiety |

This comparative analysis underscores the versatility of the propanamide and phenolic amide scaffolds in medicinal chemistry and materials science, where subtle structural modifications can lead to significant changes in chemical properties and biological function.

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHZEBOCZWCVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585320 | |

| Record name | 3-(4-Hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23838-70-2 | |

| Record name | 4-Hydroxybenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways and Optimization for Research Applications

Researchers have developed and optimized several pathways to synthesize these molecules, each with distinct advantages concerning precursors, reaction conditions, and scalability.

Traditional synthesis relies on well-understood reactions using readily available chemical precursors.

A frequently cited synthetic route involves the reaction of 4-aminophenol with a derivative of 3-chloropropanoic acid. Specifically, the reaction of 4-aminophenol with 3-chloropropanoyl chloride under Schotten-Baumann conditions is a widely reported method for producing the related compound, 3-chloro-N-(4-hydroxyphenyl)propanamide . This nucleophilic acyl substitution is typically conducted in an anhydrous solvent like dichloromethane, with a base such as triethylamine serving to neutralize the hydrochloric acid byproduct. The reaction requires careful temperature control, usually between 0–5°C, to minimize side reactions like hydrolysis. Typical yields for this batch process range from 68–75% after purification by recrystallization.

Table 1: Key Reaction Parameters for Synthesis via Nucleophilic Acyl Substitution

| Parameter | Optimal Range | Impact on Yield |

| Temperature | 0–5°C | Minimizes hydrolysis of the acid chloride. |

| Molar Ratio (Acid Chloride:Amine) | 1.1:1 | Prevents diacylation of the amine. |

| Solvent Polarity | ε = 8.93 (DCM) | Enhances miscibility of reactants. |

A direct synthesis of 3-(4-Hydroxyphenyl)propanamide uses p-hydroxyphenylpropionic acid (also known as phloretic acid) as the starting material. google.comchemicalbook.com A patented method outlines a continuous two-step reaction that provides significant improvements over older techniques. google.com The process first involves reacting p-hydroxyphenylpropionic acid with thionyl chloride to form an acyl chloride intermediate. google.com In the second step, this intermediate is reacted with ammonia water to form the final amide product. google.com This approach avoids the use of costly and difficult-to-remove reagents like dicyclohexylcarbodiimide (DCC), which were used in previous methods. google.com

Table 2: Comparison of Synthetic Methods from p-Hydroxyphenylpropionic Acid google.com

| Feature | New Method (Thionyl Chloride/Ammonia) | Previous Method (DCC/p-Nitrophenol) |

| Yield | 84% | 75% |

| Reaction Time | 2 hours | 4.5 hours |

| Key Reagents | Thionyl chloride, Ammonia water | Dicyclohexylcarbodiimide (DCC), p-Nitrophenol |

| Post-reaction Treatment | Simplified, avoids difficult byproducts | Complicated by removal of dicyclohexylurea |

Another established pathway is the amidation of the ethyl ester of 3-(4-hydroxyphenyl)propanoic acid. One method involves treating the ethyl ester with a solution of ammonia in anhydrous methanol at high temperatures and under increased pressure, often within an autoclave. google.com More recently, enzymatic methods have been developed as a sustainable alternative. The amidation of ethyl 3-(4-hydroxyphenyl)propanoate can be catalyzed by Lipase B from Candida antarctica (CAL-B). researchgate.net This biocatalytic approach can achieve high yields (up to 99%) under solvent/catalyst-free conditions, although reaction times can be long (72 hours). researchgate.net

Table 3: Enzymatic Amidation of Ethyl 3-(4-hydroxyphenyl)propanoate researchgate.net

| Catalyst System | Yield | Reaction Time |

| Lipase B of Candida Antarctica (CAL-B) | 41% - 75% | 6 - 24 hours |

| Solvent/Catalyst-Free System | 69% - 99% | 72 hours |

Utilization of p-Hydroxyphenylpropionic Acid as Raw Material

Advanced Synthetic Techniques and Green Chemistry Approaches

In line with the principles of green chemistry, modern synthetic efforts focus on improving efficiency, reducing waste, and utilizing more environmentally benign processes. mdpi.com

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and higher yields. This technology has been applied to the synthesis of these amides. For the enzymatic amidation of ethyl 3-(4-hydroxyphenyl)propanoate with CAL-B, implementing a continuous-flow system drastically reduces the required reaction time to just 10 minutes of residence time. researchgate.net Similarly, while producing the related compound 3-chloro-N-(4-hydroxyphenyl)propanamide , two-phase continuous flow systems using PTFE tubing have been shown to achieve yields of 76–80% with residence times under 8 minutes, effectively suppressing the formation of side products.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis

| Synthesis | Method | Yield | Reaction/Residence Time | Key Advantage |

| Amidation of Ethyl 3-(4-hydroxyphenyl) propanoate researchgate.net | Continuous Flow (with CAL-B) | N/A | 10 minutes | Drastic reduction in reaction time. |

| Synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide | Continuous Flow | 76-80% | < 8 minutes | Suppression of side reactions. |

Microwave-Assisted Synthesis for Accelerated Kinetics

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. mdpi.comsemanticscholar.org This method utilizes microwave radiation to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and fewer side products compared to conventional heating methods. mdpi.comsemanticscholar.orgresearchgate.net For the synthesis of amides, including derivatives of 3-(4-hydroxyphenyl)propanoic acid (phloretic acid), microwave irradiation can significantly enhance reaction rates, particularly in solvent-free conditions which aligns with the principles of green chemistry. mdpi.comresearchgate.netresearchgate.net

Research has demonstrated the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using a catalytic amount of ceric ammonium nitrate (CAN) in an open microwave reactor. mdpi.comresearchgate.net In the synthesis of related compounds like 3-(4-hydroxyphenyl)-N-phenylpropanamide, optimization studies showed that increasing the temperature up to 120–125 °C improved the reaction yield, with an optimal reaction time of two hours. mdpi.com This approach provides a rapid, efficient, and environmentally friendly alternative to traditional methods that often require longer reaction times and the use of volatile organic solvents. mdpi.comresearchgate.net The simplicity of the procedure, coupled with high yields, often eliminates the need for complex chromatographic purification. researchgate.net

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave | 2 mol% CAN | 120–125 | 2h | 94-96 | mdpi.com |

| Conventional | Catalyst, Reflux | Days | - | Moderate | mdpi.comresearchgate.net |

Biocatalytic Approaches (e.g., using immobilized lipase)

Biocatalysis offers a highly selective and sustainable route for amide bond formation under mild reaction conditions. numberanalytics.comresearchgate.net Enzymes, particularly lipases, have been extensively studied for their ability to catalyze amidation reactions. acs.orgresearchgate.net Immobilized lipases, such as Candida antarctica lipase B (CAL-B), commercially known as Novozym 435, are frequently used due to their broad substrate specificity, high stability, and reusability. acs.orgresearchgate.net

While direct enzymatic synthesis of this compound is not extensively documented, the synthesis of structurally similar aliphatic-aromatic amides and esters has been successfully achieved using these methods. acs.orgmdpi.com For instance, CAL-B has been used for the polycondensation of aromatic diesters and aliphatic diamines. acs.org Furthermore, the synthesis of butyl 3-(4-hydroxyphenyl)propanoate, the ester analog of the target compound, has been efficiently catalyzed by lipase from Yarrowia lipolytica. mdpi.com These examples strongly suggest the feasibility of using immobilized lipases for the amidation of 3-(4-hydroxyphenyl)propanoic acid or its esters. The reaction is typically carried out in non-aqueous or solvent-free systems to shift the equilibrium towards synthesis. researchgate.net The use of ionic liquids as reaction media has also been explored to enhance enzyme stability and process efficiency. nih.govnih.gov

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or ball milling, represents a significant advancement in green synthesis. nih.gov These reactions are often performed in the absence of solvents, leading to reduced waste, high reaction concentrations, and accelerated kinetics. nih.govdigitellinc.com

Mechanochemical methods have been successfully applied to the synthesis of various amides from carboxylic acids or esters. nih.govorganic-chemistry.orgwiley.com Ball milling of an ester with an ammonia source, such as calcium nitride, in the presence of a catalyst can produce primary amides in high yields (70-90%) within 90 minutes, a significant improvement over conventional solution-phase methods that can take up to 24 hours. organic-chemistry.org This approach is compatible with a wide range of functional groups. organic-chemistry.org Another mechanochemical strategy involves the continuous flow synthesis of amides using a twin-screw extruder, which can achieve high yields (80-90%) in just a few minutes at room temperature and is scalable. digitellinc.com Although a specific protocol for this compound is not detailed in the reviewed literature, the general applicability of these solvent-free mechanochemical methods to aromatic carboxylic acids and their derivatives makes it a highly promising route for its synthesis. nih.govdigitellinc.com

Optimization Strategies for Research Scale Production

Solvent System Optimization

The choice of solvent is critical in optimizing amidation reactions, as it affects reactant solubility, reaction temperature, and downstream processing. Many traditional amide coupling reactions utilize dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents such as dichloromethane (CH2Cl2). However, due to toxicity and environmental concerns, there is a strong drive to replace these with safer, more sustainable alternatives. acs.org

For catalytic amidation, reactions are often performed in relatively non-polar solvents like toluene, which allows for azeotropic removal of water to drive the reaction to completion. catalyticamidation.info Recent studies have focused on identifying bio-derived solvents as replacements. For example, p-cymene has been identified as a superior alternative to toluene for silica-catalyzed amidations. acs.org Its higher boiling point allows for reactions to be run at increased temperatures, which can significantly improve yields. Furthermore, the low solubility of many amide products in cold p-cymene simplifies purification, as the product often precipitates upon cooling. acs.org For biocatalytic approaches, solvent engineering may be employed to enhance enzyme performance, with options ranging from solvent-free systems to the use of biocompatible solvents like ionic liquids. researchgate.netnih.gov

Catalyst Selection and Reaction Conditions

The selection of an appropriate catalyst is paramount for an efficient amidation process. While stoichiometric coupling agents are common, catalytic methods are preferred for their higher efficiency and reduced waste. catalyticamidation.info Boron-based catalysts, including boric acid and various boronic acids, are among the most reported for direct amidation.

Boric Acid : Effective for simple substrates and has been used in industrial processes, but may lack activity for more complex or sterically hindered reactants.

Boronic Acids : A wide range of functionalized boronic acids have been developed, offering advantages such as lower reaction temperatures or broader substrate tolerance.

Borate Esters : Catalysts like B(OCH2CF3)3 have shown great utility, particularly in the chemoselective amidation of unprotected amino acids, using solvents that allow for azeotropic water removal at lower temperatures. nih.govmdpi.com

Group(IV) Metal Catalysts : Zirconium and Hafnium catalysts are effective but can be expensive. mdpi.com

Other Catalysts : Ceric ammonium nitrate (CAN) has been shown to be an effective catalyst for microwave-assisted, solvent-free amidation. mdpi.comresearchgate.net

The choice of catalyst often depends on the reactivity of the specific carboxylic acid and amine pair. catalyticamidation.info For reactive substrates, a simple catalyst like boric acid may suffice, whereas less reactive partners may require a more active catalyst system. catalyticamidation.info Reaction conditions are optimized in tandem with catalyst selection, with key parameters including temperature, reaction time, and the method of water removal (e.g., Dean-Stark apparatus). nih.gov

| Catalyst Type | Examples | Typical Conditions | Advantages | Limitations | Reference |

| Boric Acid | B(OH)₃ | Toluene, Azeotropic Removal | Low cost, Scalable | Limited to reactive substrates | |

| Boronic Acids | Phenylboronic acid | Toluene, Azeotropic Removal | Broader scope than boric acid | More expensive | |

| Borate Esters | B(OCH₂CF₃)₃ | TAME, Dean-Stark (86°C) | High activity, Good for amino acids | Moisture sensitive | nih.gov |

| Group (IV) Metals | ZrCl₄, HfCl₄ | Toluene, Molecular Sieves | High reactivity | Expensive, Air sensitive | mdpi.com |

| Lanthanide Salts | Ceric Ammonium Nitrate (CAN) | Solvent-free, Microwave | Very fast, High yield | Requires microwave reactor | mdpi.comresearchgate.net |

Yield and Purity Enhancement Protocols

Maximizing yield and purity is a central goal of process optimization. Several strategies can be employed to achieve this for the synthesis of this compound.

Advanced Synthesis Methods : Employing techniques like microwave-assisted synthesis or mechanochemistry can significantly boost yields and reduce reaction times, which in turn minimizes the formation of degradation byproducts. mdpi.comorganic-chemistry.org

Effective Water Removal : In catalytic direct amidation, efficiently removing the water byproduct is crucial to drive the equilibrium towards the product. This is typically achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using molecular sieves.

Catalyst and Solvent Optimization : As discussed previously, selecting the optimal catalyst and solvent system for the specific substrates is critical for achieving high conversion and minimizing side reactions. acs.org

Continuous Flow Systems : Microreactor or continuous flow technologies can enhance mass and heat transfer, offering precise control over reaction conditions. This often leads to higher yields and purity by suppressing side reactions compared to batch processes. evitachem.com

Purification Techniques : While optimizing reaction conditions can lead to high-purity crude products that may only require simple crystallization, more advanced purification methods are sometimes necessary. mdpi.com For research and industrial scale, techniques like column chromatography or centrifugal partition chromatography can be employed to achieve high purity standards. evitachem.com

By systematically applying these optimization strategies, the research-scale production of this compound can be made more efficient, sustainable, and economically viable.

Chemical Reactivity and Derivatization for Structure-Activity Relationship Studies

The chemical scaffold of this compound, which is a core component of the endogenous molecule N-arachidonoyl-dopamine (NADA), presents multiple sites for chemical modification. These modifications are crucial for exploring structure-activity relationships (SAR), particularly in the development of novel therapeutic agents. The primary points for derivatization include the phenolic hydroxyl group, the amide functionality, and the aromatic ring.

Oxidation Reactions of the Hydroxy Group

The phenolic hydroxyl group of this compound is susceptible to oxidation, a reaction that can be synthetically useful but may also be relevant to its metabolic fate and biological activity. Oxidation can lead to the formation of quinone-type structures, which are often highly reactive electrophiles.

One common method for the oxidation of phenols is treatment with Fremy's salt (potassium nitrosodisulfonate). This reaction proceeds via a radical mechanism to typically yield p-quinones. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided context, the general reactivity of p-substituted phenols suggests that such a transformation is chemically feasible.

Another potential oxidation pathway involves enzymatic catalysis, for example, by tyrosinase or peroxidases. These enzymes can convert phenols to o-quinones, which can then undergo further reactions. The presence of such a reactive metabolite could have implications for the compound's mechanism of action and potential off-target effects.

Reduction of the Amide Group

The amide group in this compound can be reduced to the corresponding amine, yielding 3-(4-hydroxyphenyl)propan-1-amine. This transformation fundamentally alters the electronic and steric properties of the molecule, replacing the planar, electron-withdrawing amide with a basic, flexible amino group.

A standard and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The reaction involves the nucleophilic attack of the hydride ion on the amide carbonyl carbon, followed by the elimination of the oxygen atom.

Table 1: Conditions for Amide Reduction

| Reagent | Solvent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | THF | Reflux, anhydrous | 3-(4-hydroxyphenyl)propan-1-amine |

| Borane-THF Complex (BH₃·THF) | THF | Room temp. to reflux | 3-(4-hydroxyphenyl)propan-1-amine |

This reduction is a key step in SAR studies, as it allows for the comparison of the biological activity of the parent amide with its amine counterpart, providing insight into the importance of the amide bond for target interaction.

Nucleophilic Substitution of Halogenated Analogs

To further probe the electronic requirements of the aromatic ring for biological activity, halogenated derivatives of this compound can be synthesized. Halogenation of the phenyl ring, typically at the positions ortho to the hydroxyl group, provides handles for subsequent nucleophilic substitution reactions.

For instance, bromination of this compound can be achieved using N-bromosuccinimide (NBS) to yield 3-(3-bromo-4-hydroxyphenyl)propanamide. The introduced bromine atom can then be displaced by various nucleophiles in reactions often catalyzed by transition metals like copper or palladium.

Table 2: Examples of Nucleophilic Substitution on Halogenated Analogs

| Halogenated Analog | Nucleophile | Catalyst/Conditions | Product |

| 3-(3-Bromo-4-hydroxyphenyl)propanamide | Sodium methoxide | CuI, high temperature | 3-(4-Hydroxy-3-methoxyphenyl)propanamide |

| 3-(3-Iodo-4-hydroxyphenyl)propanamide | Azide | Palladium catalyst, ligand | 3-(3-Azido-4-hydroxyphenyl)propanamide |

These modifications allow for the introduction of a wide range of functional groups, including ethers, amines, and azides, enabling a detailed exploration of the steric and electronic effects at this position of the molecule.

Synthesis of Functionalized Derivatives for Biological Evaluation

The synthesis of functionalized derivatives of this compound is a cornerstone of medicinal chemistry efforts to develop potent and selective modulators of various biological targets. These efforts often focus on modifying the phenolic hydroxyl group, the amide nitrogen, or the aromatic ring to enhance properties such as potency, selectivity, and metabolic stability.

One strategy involves the etherification or esterification of the phenolic hydroxyl group. For example, reacting this compound with an alkyl halide in the presence of a base yields the corresponding ether. This modification can improve brain permeability and may alter the compound's interaction with its biological target.

Another approach is the substitution on the amide nitrogen. This can be achieved by first synthesizing the parent amine, 3-(4-hydroxyphenyl)propylamine, and then acylating it with various carboxylic acids or their derivatives. This allows for the introduction of a wide array of substituents, which can probe the binding pocket of the target protein.

Furthermore, modifications to the aromatic ring, beyond simple halogenation, can provide valuable SAR data. For example, the introduction of small alkyl or alkoxy groups can influence the lipophilicity and electronic nature of the compound.

Table 3: Examples of Synthesized Functionalized Derivatives

| Modification Site | Reagents/Conditions | Derivative Type |

| Phenolic Hydroxyl | Alkyl halide, K₂CO₃, acetone | O-alkylated ethers |

| Amide Nitrogen | 1. LiAlH₄, THF; 2. Acyl chloride, base | N-acylated amines |

| Aromatic Ring | Friedel-Crafts acylation | C-acylated analogs |

These synthetic strategies have been instrumental in the development of compounds with tailored biological activities, demonstrating the versatility of the this compound scaffold in medicinal chemistry.

Biological Activities and Pharmacological Potential

Antimicrobial Research Applications

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated considerable, structure-dependent antimicrobial activity. This activity has been observed against both the highly resistant ESKAPE group of bacteria and various drug-resistant fungal pathogens. nih.govresearchgate.net

Activity against Multidrug-Resistant Bacterial Pathogens (e.g., ESKAPE group bacteria)

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria known for their high levels of antibiotic resistance, posing a significant threat to global public health. researchgate.net Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising activity against these challenging pathogens. nih.govresearchgate.net Specifically, certain hydrazone derivatives containing heterocyclic substituents have exhibited the most potent and broad-spectrum antimicrobial effects. nih.govnih.gov The activity of these compounds extends to methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with notable minimum inhibitory concentrations. nih.govnih.gov

While detailed mechanism of action studies for the parent compound 3-(4-Hydroxyphenyl)Propanamide are not extensively documented, research on its derivatives and related compounds provides insights into their potential antibacterial activities. The versatility of the 4-hydroxyphenyl moiety allows for interaction with a diverse array of biological targets. nih.gov It is suggested that these derivatives may concurrently target multiple critical pathways or essential components within microbial cells. nih.gov

For some nitrogen-containing heterocyclic compounds attached to a phenolic moiety, the mechanism of antibacterial action has been linked to the inhibition of flavohemoglobin (flavoHB). rsc.org This enzyme is crucial for bacterial survival as it protects them from nitrosative stress. rsc.org The hydroxyl group of the phenolic structure is also known to participate in hydrogen bond formation and other reactions, which could contribute to its interaction with various microbial targets. nih.gov

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have determined the MIC values for various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid against several multidrug-resistant bacterial strains.

For instance, hydrazone derivatives have shown MIC values ranging from 1 to 8 µg/mL against MRSA and 0.5 to 2 µg/mL against vancomycin-resistant Enterococcus faecalis. nih.govnih.gov Against Gram-negative pathogens, the MIC values were generally in the range of 8 to 64 µg/mL. nih.govnih.gov A dihydrazide derivative demonstrated activity against carbapenemase-producing E. coli and K. pneumoniae with MIC values of 64 µg/mL, and against multidrug-resistant P. aeruginosa and A. baumannii with MIC values of 32 µg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against Multidrug-Resistant Pathogens (MIC, µg/mL)

| Compound/Derivative Type | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Acinetobacter baumannii | Reference |

|---|---|---|---|---|---|---|---|

| Hydrazone Derivatives (14-16) | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 | nih.gov, nih.gov |

| Dihydrazide Derivative (6) | >64 | >64 | 64 | 64 | 32 | 32 | nih.gov |

Mechanism of Action Studies in Bacterial Systems

Antifungal Activity against Drug-Resistant Fungal Pathogens (e.g., Candida auris)

The emergence of multidrug-resistant fungal pathogens like Candida auris presents a severe challenge in clinical settings. researchgate.net This pathogen can cause invasive infections and is often resistant to multiple classes of antifungal drugs. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown significant antifungal activity, including against C. auris. nih.govresearchgate.net

The antifungal activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is highly dependent on their chemical structure. nih.gov Initial compounds in the synthesis pathway, such as N-(4-hydroxyphenyl)-β-alanine methyl ester and its hydrazide, showed weak or no antifungal activity. nih.gov However, further chemical modifications led to compounds with significant potency.

The introduction of heterocyclic substituents, particularly in hydrazone derivatives, was found to be crucial for broad-spectrum antimicrobial and antifungal activity. nih.gov For example, a derivative containing a dimethylpyrazole moiety showed strong antifungal activity against drug-resistant Candida species with MIC values between 8–16 µg/mL, even though its antibacterial activity was limited. nih.gov Conversely, the incorporation of an indolinone moiety resulted in a complete loss of both antifungal and antibacterial properties. nih.gov This highlights the specific structural requirements for antifungal efficacy within this class of compounds.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated substantial activity against Candida auris, with MICs ranging from 0.5 to 64 µg/mL. nih.govresearchgate.net The potency also extends to other drug-resistant Candida species, with some derivatives showing MIC values in the range of 8 to 64 µg/mL. nih.govnih.gov The introduction of a nitrofurane substitution in one of the hydrazone derivatives enhanced its antifungal activity against C. albicans (MIC of 8 µg/mL), C. parapsilosis (MIC of 16 µg/mL), and C. auris strains (MIC of 32 µg/mL). nih.gov

Table 2: In Vitro Antifungal Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against Drug-Resistant Fungal Pathogens (MIC, µg/mL)

| Compound/Derivative Type | Candida albicans | Candida parapsilosis | Candida auris | Reference |

|---|---|---|---|---|

| Hydrazone Derivatives (general) | 8 - 64 | 8 - 64 | 0.5 - 64 | nih.gov, nih.gov |

| Nitrofurane-substituted Hydrazone (16) | 8 | 16 | 32 | nih.gov |

| Dimethylpyrazole Derivative (17) | 8 - 16 | 8 - 16 | 8 - 16 | nih.gov |

Structure-Activity Relationships for Antifungal Efficacy

Anti-inflammatory Research

Derivatives of this compound have been investigated for their ability to modulate key inflammatory pathways. The compound Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) has been identified as a potent, cell-permeable inhibitor of inflammatory cytokines. nih.gov Research on human primary cells demonstrated that MHPAP significantly inhibits the production of several pivotal inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The mechanism for this inhibition is linked to the NF-κB signaling pathway, a central regulator of inflammation. nih.gov Studies using NF-κB reporter cells showed that MHPAP could effectively suppress lipopolysaccharide (LPS)-induced NF-κB activation. nih.gov Other related structures, such as (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide, have also been found to modulate inflammatory pathways, suggesting therapeutic potential for conditions characterized by excessive inflammation.

Table 2: Inhibition of Inflammatory Cytokines by MHPAP in LPS-Stimulated PBMCs Data reflects the half-maximal inhibitory concentration (IC50) for the specified cytokine. nih.gov

| Inflammatory Cytokine | IC₅₀ (µM) |

|---|---|

| Interleukin-6 (IL-6) | 0.85 |

| Interleukin-1beta (IL-1β) | 0.87 |

| Tumor Necrosis Factor-alpha (TNF-α) | 1.22 |

| Interleukin-8 (IL-8) | 1.58 |

The anti-inflammatory effects of compounds related to this compound are believed to involve the modulation of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. wikipedia.orgnih.gov The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org

Research on N-[(4-hydroxyphenyl)methyl]acetamide, a structural analog, indicates that it inhibits prostaglandin synthesis by blocking the COX enzyme. The hydroxyphenyl group is considered crucial for the compound's binding affinity and activity at these enzymatic targets. Some derivatives have shown potential in targeting both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. The ability of these compounds to modulate COX activity underscores their potential as anti-inflammatory agents. nih.gov

In vivo studies have been conducted to compare the anti-inflammatory activity of this compound derivatives with established anti-inflammatory drugs. In an egg-albumin induced paw edema model in rats, a derivative named 2-(2-hydroxyphenyl)-3-[2-(3-fluorobiphenyl-4-yl)]propanamido-2,3-dihydro-1,3-oxazepine-4,7-dione was evaluated against the standard NSAID, flurbiprofen. ijpsr.com The study found that this derivative exhibited anti-inflammatory activity greater than that of the reference drug flurbiprofen. ijpsr.com

In other research, novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs were compared to acetaminophen. These new chemical entities were found to retain analgesic and antipyretic properties comparable to acetaminophen in animal models. nih.gov Similarly, other studies have compared newly synthesized 1,2,4-triazole derivatives with ibuprofen and celecoxib, finding comparable or, in some cases, superior anti-inflammatory effects in vivo with a potentially better safety profile. mdpi.com These comparative analyses highlight the potential of the hydroxyphenyl propanamide scaffold in developing new anti-inflammatory agents. ijpsr.commdpi.com

Modulation of Cyclooxygenase (COX) Enzymes

Antioxidant Activity and Oxidative Stress Research

The 4-hydroxyphenyl moiety is a key structural feature that confers significant antioxidant potential to these compounds. mdpi.comresearchgate.net The primary mechanism behind this activity is radical scavenging, which involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize highly reactive free radicals, such as reactive oxygen species (ROS). mdpi.com This action prevents oxidative chain reactions and protects cellular components from oxidative damage. mdpi.com

The antioxidant capacity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.net In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it to a stable molecule and causing a measurable change in color. nih.gov Several derivatives demonstrated high DPPH radical scavenging ability, with some showing significantly greater inhibition than the commercial antioxidant Butylated hydroxytoluene (BHT). mdpi.com For instance, a derivative bearing a 2,5-dimethyl-1H-pyrrol-1-yl substituent showed 61.2% inhibition in the DPPH assay, compared to 22.0% for BHT under the same conditions. mdpi.com This potent radical scavenging activity underscores the role of these compounds in mitigating oxidative stress. mdpi.comresearchgate.net

Table 3: DPPH Radical Scavenging Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Data represents the percentage of DPPH radical inhibition compared to the commercial antioxidant BHT. mdpi.com

| Compound Substituent | DPPH Inhibition (%) |

|---|---|

| 2,5-dimethyl-1H-pyrrol-1-yl (Compound 16) | 61.2 |

| 3,4,5-trimethoxybenzylidene (Compound 33) | 60.6 |

| dimethyl 3,3'-4-hydroxyphenyl (Compound 4) | 57.9 |

| 4-chlorobenzylidene (Compound 30) | 57.4 |

| 4-nitrobenzylidene (Compound 29) | 54.4 |

| N'-thiophen-3-ylmethylene (Compound 24) | 53.6 |

| Butylated hydroxytoluene (BHT) (Control) | 22.0 |

Role in Preventing Lipid Peroxidation

Lipid peroxidation is a process involving the oxidative degradation of lipids, which can lead to cellular damage. The ability of a compound to inhibit this process is a key indicator of its antioxidant potential. Research has shown that this compound and its derivatives can play a role in preventing lipid peroxidation. For instance, studies on structurally similar compounds have highlighted their ability to prevent Fe2+ induced lipid peroxidation in tissues. google.com The process of lipid peroxidation involves a chain reaction of free radicals, and antioxidants can intervene by neutralizing these radicals, thereby protecting the cell membranes from damage. nih.gov The presence of a hydroxyl group on the phenyl ring in this compound is thought to contribute to its antioxidant capabilities.

Comparative Antioxidant Potency with Established Compounds

The antioxidant potential of derivatives of this compound has been compared to well-known antioxidants. In one study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated, and the most promising compound exhibited potent antioxidant properties in the DPPH radical scavenging assay. mdpi.comresearchgate.net Another study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which shares a similar structural backbone, found that some of these compounds had antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a widely recognized antioxidant. mdpi.com These comparative studies are crucial for understanding the potential of new compounds in the context of existing antioxidant therapies.

Anticancer and Antiproliferative Research

Cytotoxic Effects on Cancer Cell Lines (e.g., glioblastoma, breast cancer)

Recent research has explored the cytotoxic effects of this compound and its derivatives on various cancer cell lines. Studies have indicated that these compounds can reduce the viability of cancer cells, including those from glioblastoma and breast cancer. d-nb.inforesearchgate.net For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated the ability to induce cytotoxicity in A549 non-small cell lung cancer cells. mdpi.com Similarly, structurally related compounds have shown significant cytotoxicity against breast cancer (MCF-7) cell lines. The cytotoxic effects of these compounds are often selective, with some showing less toxicity towards normal, noncancerous cell lines. mdpi.comresearchgate.net

In Vitro Cytotoxicity Assays (e.g., MTT assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay has been widely used to evaluate the anticancer potential of this compound derivatives. google.comjst.go.jp In these assays, cancer cells are treated with the compound, and the reduction in cell viability is measured. For example, the MTT assay was used to assess the viability of A549 cells after treatment with 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com The results of these assays provide crucial data on the dose-dependent cytotoxic effects of the compounds on different cancer cell lines. nih.govnih.gov

Interactive Data Table: Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | Key Finding | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | MTT | Significant reduction in cell viability. | mdpi.com |

| 3-chloro-N-(4-hydroxyphenyl)propanamide (structurally similar) | MCF-7 (Breast cancer) | Not specified | Exhibited significant cytotoxicity. | |

| Quinoxaline-3-propanamide derivatives | HCT-116 (Colon), MCF-7 (Breast) | MTT | Higher cytotoxicity than reference drugs. | nih.gov |

| (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenyl)propanamide | C3H10T1/2 (Mesenchymal stem cells) | Gli1-mediated transcription | Inhibited Gli1-mediated transcription. | nih.gov |

| C-4-Hydroxyphenylcalix nih.govresorcinarene | U-87 MG (Glioblastoma), A549 (Lung) | MTT | Moderate growth inhibitory activity. | d-nb.info |

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents can eliminate cancer cells. Research suggests that this compound and its derivatives can induce apoptosis in cancer cells. mdpi.com The mechanisms of apoptosis are complex and can involve both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. uniklinik-freiburg.deresearchgate.net These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. frontiersin.org Studies on related compounds have shown that they can trigger apoptosis through the activation of key apoptotic proteins like caspase-3 and by altering the expression of proteins in the Bcl-2 family, which regulate the mitochondrial pathway. nih.gov

Inhibition of Tumor Cell Proliferation

Beyond inducing cell death, this compound derivatives have also been shown to inhibit the proliferation of tumor cells. This antiproliferative activity is a key aspect of their potential as anticancer agents. Inhibition of proliferation can occur through various mechanisms, including cell cycle arrest. nih.gov By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and growing. For example, some quinoxaline-3-propanamide derivatives have been observed to cause cell cycle arrest in breast cancer cells. rsc.org

Structure-Activity Relationships for Anticancer Potential

The investigation into the anticancer potential of this compound, also known as phloretamide, is an active area of research. The structure of this compound, particularly the presence of a phenylpropanoid group and an amide linkage, is crucial to its biological activity. mdpi.com Studies on related compounds, such as visartisides, which also contain a phenylpropanoid-type unit, have demonstrated significant anti-inflammatory and antioxidant activities. mdpi.com These properties are often linked to anticancer potential, as inflammation and oxidative stress are key contributors to tumorigenesis. The structural similarity suggests that the phenylpropanoid core of this compound is a key pharmacophore. Further research into how modifications of the amide group and the hydroxyphenyl moiety affect its interaction with biological targets will be critical in elucidating the precise structure-activity relationships for its anticancer effects.

Other Therapeutic Applications under Investigation

Anti-aging Properties and Cellular Senescence

Cellular senescence, a state of irreversible cell cycle arrest, is a hallmark of aging and contributes to various age-related diseases. aginganddisease.orgnih.gov Senescent cells accumulate in tissues over time, secreting a mix of pro-inflammatory and matrix-degrading proteins known as the senescence-associated secretory phenotype (SASP), which can negatively impact surrounding cells and tissue function. aginganddisease.orgnih.gov Emerging therapeutic strategies aim to either selectively eliminate these senescent cells (senolytics) or modulate their harmful secretory phenotype (senomorphics). mdpi.com

Recent research has highlighted the potential of certain compounds to combat the effects of cellular senescence. researchgate.net While direct studies on this compound are emerging, related compounds have shown promise in this area. For instance, flavonoids, from which this compound can be derived through gut microbiota metabolism, have been reported to slow down senescence in various human cell lines. mdpi.com Furthermore, the metabolite 3-hydroxybutyrate (3HB) has been shown to delay cellular senescence and extend the lifespan in yeast and mice. mdpi.com This suggests that metabolites derived from natural compounds can play a significant role in anti-aging interventions.

Effects on Fibroblast Morphology and Cellular Division

Fibroblasts, key cells in connective tissue, undergo distinct morphological changes during aging and senescence, often becoming enlarged, flattened, and irregular in shape. mdpi.com These changes are associated with a decline in their proliferative capacity and functional activity, impacting tissue repair and homeostasis. nih.gov

Studies have shown that this compound can influence the morphology of dermal fibroblasts. google.com Research on human fibroblasts has demonstrated that environmental factors, such as pH, can significantly affect cell migration, DNA synthesis, and morphology, indicating the sensitivity of these cells to their microenvironment. nih.gov The ability of this compound to positively influence fibroblast morphology suggests a potential to counteract some of the visible signs of cellular aging in the skin. The process of isolating and culturing fibroblasts allows for detailed observation of their growth patterns and morphological changes in response to various compounds. researchgate.net

Potential in Cardiovascular Disease Risk Reduction

The gut microbiota plays a crucial role in metabolizing dietary compounds into bioactive molecules that can influence cardiovascular health. mdpi.com this compound, also known as desaminotyrosine, is a product of gut microbial metabolism of flavonoids and the amino acid tyrosine. mdpi.com Research suggests that phenolic acids produced by the gut microbiota can improve levels of blood glucose, cholesterol, and triglycerides, and positively impact cardiovascular functions like blood pressure. mdpi.com

Phloretamide has been investigated for its potential to protect against diabetic kidney damage, a common complication of diabetes that significantly increases cardiovascular risk. Studies indicate it may work by attenuating hyperglycemia and hyperlipidemia. researchgate.net Furthermore, related compounds like phloretin have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators in macrophages, which are key cells in the development of atherosclerosis. researchgate.net

Neuroprotective Research

Emerging research points to a connection between the gut microbiome and neurodegenerative diseases, with gut-derived metabolites potentially playing a neuroprotective role. nih.gov Desaminotyrosine (an alternative name for this compound) has been identified as a gut microbial metabolite of dietary flavonoids. frontiersin.org Studies have shown that a dysregulated gut microbiota is associated with the onset and progression of neurodegenerative conditions like Alzheimer's disease, with alterations in the production of metabolites such as desaminotyrosine being observed. researchgate.netresearchgate.net

The neuroprotective potential of desaminotyrosine is thought to be linked to its ability to modulate the host's immune response. For example, it has been shown to protect against influenza virus infection by modulating type I interferon signaling, highlighting its immunomodulatory capabilities which may extend to neuroinflammatory processes. frontiersin.org The consumption of fermented foods, which can influence the gut microbiota and the production of such metabolites, has been associated with neuroprotective effects and a lower risk of dementia. researchgate.net

Enzyme Inhibition Studies (e.g., Alkaline Phosphatase, Tyrosinase)

This compound and its related compounds have been studied for their ability to inhibit various enzymes. Tyrosinase, a key enzyme in melanin production, is a major target for compounds aimed at treating skin hyperpigmentation disorders. Phloretin, a structurally similar compound, has been shown to be a mixed-type inhibitor of tyrosinase. nih.gov It acts not only as an inhibitor but also as a substrate for the enzyme, and it possesses antioxidant properties that contribute to its depigmenting effects. nih.gov The inhibitory mechanism involves binding to the active site of tyrosinase, and its antioxidant capacity allows it to reduce o-dopaquinone back to L-DOPA, further preventing melanin synthesis. nih.gov

While direct studies on this compound's inhibition of alkaline phosphatase are less common, research into the broader class of phenylpropanoids suggests potential activity. For example, hydroxycinnamic acids, which share structural similarities, have been identified as tyrosinase inhibitors. nih.gov The investigation of enzyme inhibition by these compounds is a promising area for the development of new therapeutic and cosmetic agents. google.com

Interactive Data Table: Enzyme Inhibition

| Compound | Enzyme | Inhibition Type | IC50 (µmol/L) |

| Phloretin | Tyrosinase | Mixed-type | 169.36 nih.gov |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. nih.gov This technique is crucial for understanding how a ligand, such as 3-(4-Hydroxyphenyl)Propanamide or its analogs, might interact with a biological target, typically a protein. nih.govnih.gov

Molecular docking simulations predict the binding conformation and estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.govacs.org A more negative score typically suggests a stronger, more favorable interaction. nih.gov For instance, a derivative of the subject compound, 2-[2-(2-aminoacetyl) aminoacetyl]amino-3-(4-hydroxyphenyl)-propanamide, was identified through in silico screening as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). researchgate.netresearchgate.net Similarly, docking studies on other related structures have been performed against targets like tyrosinase to predict their inhibitory potential. researchgate.net While scores can fluctuate due to the similar basic structure of related ligands, they provide a valuable comparison of potential efficacy. nih.gov

| Compound Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Compound 5c (an acetophenone amide derivative) | Mushroom Tyrosinase | -6.568 | nih.gov |

| Compound 4b (a 3-hydroxy-4-pyridinone derivative) | Mushroom Tyrosinase (mTYR) | -7.0 | researchgate.net |

| Compound 4b (a 3-hydroxy-4-pyridinone derivative) | Human Tyrosinase-Related Protein 1 (TYRP1) | -6.5 | researchgate.net |

| Tryptophol | Tyrosinase | -5.3 | researchgate.net |

| 2-[2-(2-aminoacetyl) aminoacetyl]amino-3-(4-hydroxyphenyl)-propanamide | SARS-CoV-2 Main Protease (Mpro) | -7.0 | researchgate.net |

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within a protein's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, in a study of a potent tyrosinase inhibitor derived from the core structure, the compound's hydroxyl group formed a hydrogen bond with the residue Asn260, while its phenolic ring was stabilized by π-π stacking interactions with His259 and His263. nih.gov In another case, a derivative targeting the SARS-CoV-2 Mpro was predicted to form hydrogen bonds with residues Asn151, Thr111, Asp153, Gln110, and Ser158, and engage in hydrophobic interactions with Ile106, Thr292, Phe294, and Val104. researchgate.net Identifying these key residues is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Prediction of Binding Modes and Affinities

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov This method provides detailed information on the conformational changes and stability of ligand-protein complexes, validating the findings from molecular docking. researchgate.net

A key application of MD simulations is to assess the stability of the complex formed between a ligand and its target protein. nih.govnih.gov By simulating the complex over a period, typically in nanoseconds, researchers can observe whether the ligand remains securely bound in the active site. researchgate.net Consistent binding interactions and minor fluctuations in RMSD throughout the simulation suggest a stable complex. researchgate.net To further quantify this stability, the binding free energy can be calculated from the MD trajectory using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). jabonline.in These simulations have been applied to complexes involving derivatives of this compound, such as tryptophol with tyrosinase, to confirm their stable interactions. researchgate.net

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, typically of the protein backbone, from a reference structure over time. | Indicates the structural stability of the protein-ligand complex. A stable plateau suggests equilibrium. | researchgate.netresearchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible or rigid regions within the protein upon ligand binding. | nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Provides insight into the overall shape and folding stability of the protein-ligand complex. | researchgate.netresearchgate.net |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to a solvent. | Indicates changes in the protein's surface exposure upon ligand binding. | researchgate.netresearchgate.net |

| Hydrogen Bonds | Monitors the number and duration of hydrogen bonds between the ligand and protein. | Helps to quantify the key interactions that contribute to the stability of the binding. | researchgate.net |

Conformational Analysis and Dynamics

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net These methods provide fundamental insights into a molecule's intrinsic properties by solving approximations of the Schrödinger equation. nrel.gov DFT is a popular and efficient method for evaluating the chemical reactivity of molecules prior to experimental analysis. researchgate.net

Studies on compounds structurally related to this compound, such as chalcone derivatives, have utilized DFT to calculate a variety of molecular properties. researchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular reactivity and stability. Other calculated parameters like dipole moment, electronegativity, and global hardness provide further details on the molecule's electronic behavior and its potential to interact with other species, for instance, in the context of corrosion inhibition or receptor binding. The local reactivity can be analyzed through Fukui functions, which identify the most likely sites for nucleophilic or electrophilic attack.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | The energy of the outermost electron-containing orbital. | Indicates the ability of a molecule to donate electrons. | |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | The energy of the first vacant orbital. | Indicates the ability of a molecule to accept electrons. | |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the HOMO and LUMO. | A smaller energy gap generally implies higher reactivity. | |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and the ability to participate in electrostatic interactions. | |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Relates to the stability and reactivity of the molecule. | |

| Fukui Function | Describes the change in electron density at a given point when the number of electrons changes. | Identifies the most reactive sites (active sites) within a molecule for electrophilic and nucleophilic attack. |

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior and interactions with biological targets. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties of molecules. researchgate.net For derivatives of 3-(4-hydroxyphenyl)prop-2-en-1-one, a related compound, DFT calculations have been employed to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference between these energies, known as the HOMO-LUMO gap (Eg), is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally signifies higher reactivity. For a series of 3-(4-hydroxyphenyl) prop-2-en-1-one Schiff base derivatives, the calculated energy gaps ranged from 3.13 to 3.95 eV. researchgate.net The specific electronic properties are influenced by the various substituent groups attached to the core structure. researchgate.net

Time-dependent DFT (TD-DFT) methods are utilized to predict the electronic absorption spectra, providing information on parameters like absorption maxima (λmax) and oscillator strengths. researchgate.net These calculations help in understanding the electronic transitions within the molecule. researchgate.net

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is key to understanding its reactive sites and intermolecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. researchgate.netbhu.ac.in For instance, in a related chalcone derivative, Mulliken atomic charge analysis revealed that all hydrogen atoms carried a positive charge, while the carbon atoms exhibited a range of positive and negative charges depending on their chemical environment. bhu.ac.in

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.netbhu.ac.in These maps highlight regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). bhu.ac.in In the chalcone derivative (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the positive electrostatic potential was predicted to be near the hydrogen atoms. bhu.ac.in

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Research

In silico ADME prediction is a critical component of early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. ljmu.ac.uk Various computational models are employed to estimate these properties for compounds like this compound and its derivatives. researchgate.netnih.gov

Computational Models for Pharmacokinetic Properties

A variety of computational tools and models are available to predict the pharmacokinetic profile of chemical compounds. chemrxiv.org Web-based platforms like SwissADME and admetSAR are commonly used to evaluate properties based on a molecule's structure. researchgate.net These tools can predict a range of parameters, including lipophilicity, water solubility, and gastrointestinal absorption.

For derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, the SwissADME tool was used to predict ADME parameters. researchgate.net The "Boiled-Egg" model, a graphical representation within SwissADME, can predict both gastrointestinal absorption and blood-brain barrier permeability. researchgate.net This model helps to visualize the likely absorption and distribution characteristics of a compound. researchgate.net

The table below shows a sample of predicted pharmacokinetic properties for a related compound, 3-Chloro-N-(4-hydroxyphenyl)propanamide, which provides an indication of the types of data generated by these computational models.

| Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 49.33 Ų chemscene.com |

| LogP | 1.9596 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Rotatable Bonds | 3 chemscene.com |

Blood-Brain Barrier Permeability Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. Computational models for predicting BBB permeability are based on various molecular descriptors, including lipophilicity, molecular size, polar surface area, and hydrogen bonding capacity. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to predict BBB permeability, often expressed as logBB or logPS values. frontiersin.orgnih.gov These models are trained on datasets of compounds with experimentally determined BBB permeability. mdpi.com Machine learning methods like support vector machines (SVM) and decision tree induction are also used to build predictive models. nih.govmdpi.com

For derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, the BOILED-Egg model from the SwissADME server was used to predict BBB permeation. researchgate.net This model classifies compounds based on their potential to be substrates for P-glycoprotein (P-gp), a key efflux transporter at the BBB. researchgate.net Compounds predicted not to be P-gp substrates are more likely to enter the central nervous system. researchgate.net

Metabolic Stability Predictions

The metabolic stability of a compound is a key determinant of its in vivo half-life and duration of action. Computational models can predict the susceptibility of a compound to metabolism by enzymes such as the cytochrome P450 (CYP) family. nih.gov

In silico tools can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are likely to be inhibited by a compound. nih.gov For a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, predictions showed that some compounds were significant inhibitors of multiple CYP isoforms, which could have implications for drug-drug interactions. nih.gov

Metabolic stability can also be assessed through in vitro assays using liver microsomes. core.ac.uknih.gov For certain peptoid derivatives of this compound, metabolic stability was evaluated in human liver microsomes, with some compounds showing high stability. core.ac.uk These experimental results can be used to validate and refine computational prediction models.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for separating and quantifying "3-(4-Hydroxyphenyl)Propanamide" from complex mixtures, such as in reaction monitoring or as an impurity in other pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of "this compound" and quantifying its presence. lgcstandards.com As an impurity in acetaminophen, its detection and quantification are crucial for quality control. usp.orgijbio.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of "this compound" and related compounds. pharmaknowledgeforum.com Method development involves a systematic approach to optimize separation and detection.

Key Steps in RP-HPLC Method Development:

Goal Definition: The initial step is to clearly define the objective, whether it's for purity determination, quantification, or stability testing. pharmaknowledgeforum.com

Sample Characterization: Understanding the physicochemical properties of "this compound," such as its solubility in common HPLC solvents like acetonitrile and methanol, is essential. lgcstandards.compharmaknowledgeforum.com

Mode Selection: Due to its moderate polarity, reverse-phase chromatography is the preferred mode. pharmaknowledgeforum.com

Column Selection: C8 and C18 columns are commonly used for the separation of "this compound" and its related impurities. pharmaknowledgeforum.comnih.gov A Hypersil GOLD™ C8 column, for instance, is suitable for analytes of medium hydrophobicity. lcms.cz

Mobile Phase Selection: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). nih.govresearchgate.net The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. pharmaknowledgeforum.com For example, a mobile phase of methanol and phosphate buffer (pH 7.0) has been successfully used. nih.govresearchgate.net

Detector Selection: UV detection is commonly employed, with the wavelength set to maximize the response of "this compound". nih.gov A wavelength of 245 nm has been reported for purity analysis. lgcstandards.com

Optimization: Fine-tuning of parameters such as flow rate, column temperature, and gradient profile is performed to achieve optimal resolution and sensitivity. pharmaknowledgeforum.com

A representative HPLC method for the analysis of acetaminophen and its impurities, including "this compound," utilized a C18 column with a gradient elution of a phosphate buffer and methanol. usp.org

Table 1: Example HPLC Parameters for Analysis of Related Compounds

| Parameter | Value |

| Column | Waters X-Bridge C18, 4.6-mm × 15.0-cm, 3.5-µm |

| Mobile Phase | Gradient of phosphate buffer and methanol |

| Flow Rate | 0.9 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 272 nm |

| Injection Volume | 25 µL |

This table is based on a method for analyzing acetaminophen and its impurities, which include "this compound". usp.org

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, higher resolution, and reduced solvent consumption. chromatographyonline.com A UHPLC method was developed to separate paracetamol and ten of its impurities, including "N-(4-hydroxyphenyl) propanamide," in under two minutes, a significant improvement over the 7-minute runtime of a standard HPLC method. chromatographyonline.com This high-speed separation was achieved using a KNAUER PLATINblue UHPLC system with a BlueOrchid C18, 1.8 µm column. chromatographyonline.com

The transition from HPLC to UHPLC can lead to substantial savings in time and resources. For instance, an optimized UHPLC method for acetaminophen and its impurities resulted in a 50% reduction in sample volume, an 80% decrease in solvent use, and a 60% time saving, effectively doubling the sample throughput. lcms.cz

Table 2: Comparison of HPLC and UHPLC for Analysis of Related Compounds

| Feature | HPLC | UHPLC |

| Analysis Time | ~7-12 min | < 2-6 min |

| Sample Throughput | Lower | Higher (2.5-fold increase reported) |

| Solvent Consumption | Higher | Lower (80% reduction reported) |

| Particle Size | 3-5 µm | < 2 µm |

Data compiled from studies on acetaminophen and its impurities. lcms.czchromatographyonline.com

Reverse-Phase HPLC Method Development

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, often requiring derivatization for non-volatile analytes like "this compound" and its metabolites. mdpi.com It is a robust and relatively inexpensive method for profiling hundreds of small molecular weight compounds in biological samples. mdpi.com